molecular formula C14H20O2 B4821305 2-(4-Hexylphenyl)acetic acid CAS No. 14377-22-1

2-(4-Hexylphenyl)acetic acid

Cat. No.: B4821305
CAS No.: 14377-22-1
M. Wt: 220.31 g/mol
InChI Key: UBZRHPKSSNSRGT-UHFFFAOYSA-N
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Description

2-(4-Hexylphenyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl ring substituted with a hexyl group at the para position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method includes the Friedel-Crafts alkylation of phenylacetic acid with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hexylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid for sulfonation, and halogens in the presence of a catalyst for halogenation.

Major Products Formed:

    Oxidation: Carboxylate salts or carbon dioxide and water.

    Reduction: Corresponding alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

2-(4-Hexylphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hexylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets. The phenyl ring and hexyl group contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the hexyl substitution, making it less hydrophobic.

    2-(4-Iodophenoxy)acetic acid: Contains an iodine substituent, altering its reactivity and biological properties.

    2-(4-Formylphenyl)acetic acid: Features a formyl group, impacting its chemical behavior and applications.

Uniqueness: 2-(4-Hexylphenyl)acetic acid is unique due to its hexyl substitution, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other phenylacetic acid derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

14377-22-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(4-hexylphenyl)acetic acid

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-12-7-9-13(10-8-12)11-14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16)

InChI Key

UBZRHPKSSNSRGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.0 g (39.3 mmol) of 1-(4-hexylphenyl)ethanone was dissolved in 23.6 g (393 mmol) of glacial acetic acid, mixed with 4.95 g (275 mmol) of water and 5.79 g (58.9 mmol) of sulfuric acid and heated at 150° C. for 6.5 hours under reflux. After completion of the reaction, the reaction solution was diluted with 400 mL of water and extracted with ethyl acetate. The resulting organic layer was dried over anhydrous magnesium sulfate and filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography using ethyl acetate:hexane (1:20 to 1:4) as the eluent to give 5.74 g of the desired product as white crystals.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three
Name
Quantity
4.95 g
Type
solvent
Reaction Step Three

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